Boron dioxide
Description
Structure
2D Structure
Properties
CAS No. |
13840-88-5 |
|---|---|
Molecular Formula |
BH2O2 |
Molecular Weight |
44.83 g/mol |
InChI |
InChI=1S/BHO2/c2-1-3/h2H/q-1/p+1 |
InChI Key |
YWCYJWYNSHTONE-UHFFFAOYSA-O |
Canonical SMILES |
[B]([OH2+])[O-] |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Preparation Techniques
High-Temperature Synthesis Approaches
High-temperature methods are conventional and widely used for the production of boron oxide, typically involving thermal decomposition or fusion of boron-containing precursors.
The thermal dehydration of boric acid (H₃BO₃) is a primary method for synthesizing high-purity boron oxide. acs.org This process involves heating boric acid through a series of decomposition steps to yield anhydrous boron oxide. The reaction proceeds through the formation of metaboric acid (HBO₂) and then further converts to boron oxide at higher temperatures. mdpi.com
The dehydration process occurs in multiple stages over a temperature range of 100-800 °C. asianpubs.org Studies using thermogravimetric analysis (TGA) show that the conversion of boric acid to boron oxide is nearly complete at around 330 °C. acs.org The kinetics of this reaction have been investigated, revealing different stages. For instance, one study identified two main stages in the temperature range of 100-800 °C, with a demarcation point near 63% conversion. asianpubs.org Another study focusing on lower temperatures (80-350 °C) also noted two distinct temperature ranges for the reaction, with the transition occurring around 130 °C. acs.org
Kinetic analysis indicates that the process is complex, comprising several overlapping reaction steps. researchgate.net The activation energy required for the dehydration varies depending on the temperature range.
Table 1: Activation Energies for Boric Acid Dehydration
| Temperature Range | Activation Energy (kJ/mol) | Source |
|---|---|---|
| Low Temperature (< 130 °C) | 65 | acs.org |
| High Temperature (> 130 °C) | 28 | acs.org |
| Stage 1 (up to ~63% conversion) | 143.92 | asianpubs.org |
| Stage 2 (after ~63% conversion) | 69.90 | asianpubs.org |
Fusion-based techniques involve heating boron compounds to their molten state. Boron oxide has a relatively low melting point of 450 °C, which can lead to agglomeration of powders during high-temperature synthesis. nih.gov This molten phase is a key aspect of producing glassy or vitreous boron oxide. The dehydration of boric acid, when carried out at temperatures exceeding the melting point of B₂O₃, results in a molten product that can be cooled to form a glassy solid.
In other applications, such as fusion energy research, boron powder is introduced into tokamaks. scitechdaily.com While not a synthesis method for the oxide itself, this process involves the interaction of boron with high-temperature plasma, which can lead to the formation of boron oxides on reactor surfaces, demonstrating the compound's behavior in extreme fusion environments. scitechdaily.com
The formation of boron oxides can occur as a byproduct during the reduction of other metal oxides in the presence of a boron source, a process known as borothermal reduction. mdpi.com In the synthesis of high entropy borides, for example, transition metal oxides are reduced using boron carbide and carbon black at temperatures between 1200 and 1550 °C. mdpi.com During this process, volatile boron oxides can form, particularly above 1400 °C. mdpi.com This volatilization of B₂O₃ can lead to porosity in the final material if not controlled. mdpi.com
Conversely, a common reaction involves the reduction of boron oxide itself by highly reactive metals like magnesium (Mg) or aluminum (Al) to produce elemental boron. nih.govresearchgate.net In some cases, the presence of these metals can lead to the formation of ternary oxides. For instance, aluminum can react with B₂O₃ to form aluminum oxide (Al₂O₃), which can then combine with excess B₂O₃ to create a porous ternary oxide. nih.gov This reaction is exothermic and helps to break down the viscous molten B₂O₃ layer that can inhibit further reactions. nih.gov
Mechanochemical and Ball Milling Synthesis Routes
Mechanochemical methods utilize mechanical energy, typically from ball milling, to induce chemical reactions and structural changes. These techniques are effective for producing amorphous or nanostructured materials at or near room temperature.
Mechanochemistry involves the conversion of mechanical energy into chemical energy, which initiates reactions. researchgate.net In the solid state, reactions occur at the interface between particles. researchgate.netconcordia.ca During high-energy ball milling, powder particles are repeatedly fractured and welded, creating fresh surfaces and intimate mixing at the atomic level. core.ac.uk This process can lead to reactions that might otherwise require high temperatures.
The mechanism often involves the formation of layered composites of the reactants, which become progressively more refined with increased milling time. researchgate.net The high pressures and shear forces generated at the point of impact between milling balls can lower the activation energy for chemical reactions. nsf.gov Mechanochemical reactions can proceed under heterogeneous conditions at the particle surfaces, but prolonged milling can also lead to a homogeneous mixture, altering the reaction pathway. nih.gov
For instance, the mechanochemical reduction of B₂O₃ with magnesium involves the intimate mixing of the two powders. The mechanical force induces the reduction reaction to form elemental boron and magnesium oxide. ias.ac.inresearchgate.net
High-energy ball milling is a powerful technique for producing nanostructured materials, including boron oxide nanoparticles. By subjecting micro-sized B₂O₃ powder to ball milling, its particle and crystallite size can be significantly reduced. researchgate.net
One study demonstrated the reduction of B₂O₃ crystallite size from over 100 nm to 19 nm after 5 hours of milling. The resulting nanoparticles had an average size in the range of 24–95 nm. researchgate.net The process also changes the particle morphology from flaky to more rounded shapes. researchgate.net Similarly, ball milling can be used to prepare amorphous B₂O₃ from its crystalline form, which can then be used as a precursor in further reactions, such as the synthesis of boron nitride. mdpi.com
The parameters of the ball milling process, such as milling time, speed, and the ball-to-powder weight ratio, are crucial in determining the final characteristics of the product.
Table 2: Effect of Milling Time on B₂O₃ Crystallite Size
| Milling Time (hours) | Average Crystallite Size (nm) | Resulting Particle Size Range (nm) | Source |
|---|---|---|---|
| 0 | >100 | 25,000 - 255,000 | researchgate.net |
| 1 | 30 | Not specified | researchgate.net |
| 5 | 19 | 24 - 95 | researchgate.net |
This technique is not only used for size reduction but also for creating composite materials. For example, Fe₃O₄ nanoparticles have been successfully loaded onto porous boron nitride using a ball milling method, highlighting the versatility of this approach in creating functional nanocomposites. nih.govrsc.org
Solution-Based and Soft Chemistry Approaches
Solution-based and soft chemistry methods offer versatile and low-temperature routes for the synthesis of boron-containing materials, providing excellent control over the final product's purity, homogeneity, and morphology. These techniques are particularly valuable for creating advanced materials with tailored properties.
Sol-Gel Methods for Boron-Containing Materials
The sol-gel process is a widely utilized wet-chemical technique for fabricating solid materials from a chemical solution, or "sol," which acts as a precursor for an integrated network, or "gel," of discrete particles or network polymers. This method is advantageous for producing high-purity, uniform, and morphologically controllable inorganic materials. nih.govmdpi.com
In the synthesis of boron-containing materials, the sol-gel process typically involves the hydrolysis and condensation of molecular precursors. For instance, borosilicate nanocomposites can be synthesized using tetraethoxysilane and boric acid or trimethyl borate (B1201080) as precursors. researchgate.net The introduction of organic oligomers can modify the gelation kinetics and the structure of the final nanocomposite. researchgate.net Similarly, binary oxide systems like Al₂O₃/B₂O₃ are synthesized using sol-gel processes to achieve specific textural properties. researchgate.net Researchers have also successfully synthesized novel organic-inorganic hybrid materials containing boron, zirconium, and phosphorus by employing precursors such as triethyl borate, zirconyl chloride hexa-hydrate, and phenyl phosphonic acid at room temperature. nih.gov
The process allows for the creation of various materials, from high-purity boron carbide (B₄C) powders to mesoporous boron-doped γ-alumina with high thermal stability. researchgate.netsemanticscholar.org The key to the sol-gel method is the formation of borosiloxane bonds, although studies have shown that in some systems, these bonds primarily form during the heat treatment of the dried gel rather than at the initial gelation stage. ntis.gov
| Target Material | Precursors | Key Process Details | Resulting Product/Properties | Reference |
|---|---|---|---|---|
| Boron Carbide (B₄C) | Boric acid, glycerin, tartaric acid | Condensed gel calcined, followed by heating in an inert atmosphere. | High-purity B₄C powders without free carbon; varied morphologies (rod, plate, cubic). | semanticscholar.org |
| Borosilicate Nanocomposites | Tetraethoxysilane, Boric acid (or Trimethyl borate) | Gelation followed by drying to form a xerogel. | Multilevel fractally aggregated nanocomposites. | researchgate.net |
| Al₂O₃/B₂O₃ Systems | Aluminum and boron alkoxides | Calcination in oxygen stream at 500°C; further thermal treatment at 600-800°C. | Binary oxide systems with controlled porosity and crystalline structure. | researchgate.net |
| Na₂O-B₂O₃-SiO₂ Vitrified Bonds | Not specified | Heat treatment of the ternary system vitrified bond powder at 600°C. | Ensures complete decomposition of NaNO₃ for high-strength abrasives. | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as an efficient method for preparing boron-containing compounds, offering significant advantages such as rapid heating, shorter reaction times, and improved energy efficiency compared to conventional heating methods. mdpi.com This technique utilizes microwave irradiation to directly heat the reactants, leading to a clean and low-cost approach for producing highly crystalline materials. mdpi.com
This protocol has been successfully applied to synthesize a variety of boron-based materials. For instance, boron-modified titanium dioxide (TiO₂) nanorods have been produced in a single, fast step using titanium tetraisopropoxide and boric acid in benzyl alcohol. mdpi.com The method allows for good control over the boron doping level without needing post-synthesis calcination. mdpi.com Microwave irradiation is also employed in organic synthesis to create boron-containing α-acyloxyamides and tetrazoles under mild conditions. mdpi.comresearchgate.net In these reactions, microwave heating can significantly improve yields and reduce reaction times from hours to minutes. mdpi.comnih.gov
Furthermore, a microwave-assisted route has been developed for the synthesis of boron and nitrogen co-doped reduced graphene oxide, which exhibits enhanced electrical conductivity and electromagnetic interference shielding properties. acs.orgacs.orgresearchgate.net Control experiments in other synthesis methods have shown that microwave treatment of bulk boron trioxide (B₂O₃) in oleic acid can yield B₂O₃ nanoparticles, although with a broad size distribution compared to other techniques like sonochemistry. nih.govacs.org
| Target Compound | Reactants/Precursors | Solvent/Medium | Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Boron-Modified TiO₂ Nanocrystals | Titanium tetraisopropoxide, Boric acid, Oleic acid | Benzyl alcohol | Single-step microwave irradiation | Rapid synthesis of anatase nanorods with good photoactivity. | mdpi.com |
| Boron-Containing α-Acyloxyamides | Boron-containing carboxylic acids/aldehydes, Isocyanides | Water | 45°C, 120 min | Efficient formation of a broad range of analogs under mild conditions. | mdpi.com |
| Boron-Containing Tetrazoles | Boron-containing isocyanide, TMS-N₃ | Trifluoroethanol (TFE) | 60°C, 30 min | Mild and rapid synthesis strategy for novel tetrazole analogs. | researchgate.net |
| B-N co-doped Reduced Graphene Oxide | Graphene oxide, Boric acid, Ammonia solution | Water | 700 W, 40 s | Cost-effective route for materials with high electrical conductivity and EMI shielding. | acs.orgacs.org |
Sonochemical Synthesis of Boron Oxide Nanoparticles
Sonochemistry utilizes the physical and chemical effects of high-intensity ultrasound and acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions and synthesize materials. illinois.edu This method has been effectively developed for the preparation of uniform, small (4–5 nm), spherical boron trioxide (B₂O₃) nanoparticles from bulk B₂O₃ powder. nih.govacs.orgnih.gov
The process involves subjecting a slurry of bulk B₂O₃ to probe sonication in the presence of a capping agent, typically oleic acid. nih.gov Oleic acid serves a dual purpose as both the reaction medium and a capping agent that stabilizes the nanoparticles, limits their growth, and prevents aggregation. nih.gov This combination of probe sonication and oleic acid has been established as more effective for preparing uniform, small nanoparticles compared to other capping agents like dextran or PEG, which produced larger, ill-defined fragments. nih.govacs.org
The morphology and composition of the resulting nanoparticles are confirmed using techniques such as transmission electron microscopy (TEM) and electron diffraction. nih.govbohrium.com This nanostructuring strategy is a straightforward approach aimed at the division of bulk material and is notable as solution-based routes are often not feasible for B₂O₃ due to its reactivity with water. acs.org The method can also be used to produce isotopically enriched forms, such as ¹⁰B₂O₃ nanoparticles. nih.gov
| Starting Material | Medium/Capping Agent | Method | Resulting Nanoparticle Size | Morphology | Reference |
|---|---|---|---|---|---|
| Amorphous bulk B₂O₃ powder | Oleic Acid | Probe sonication | ~4–5 nm | Uniform, spherical | nih.govacs.orgnih.gov |
| Bulk B₂O₃ | Dextran, PEG | Probe sonication | N/A | Large fragments, lacking well-defined morphology | nih.gov |
Cryogenic Freezing and Freeze-Drying Processes in Boron Oxide Production
Cryogenic freezing and freeze-drying (lyophilization) are techniques employed to produce highly porous and nanostructured precursor materials for the synthesis of boron powders. tandfonline.comresearchgate.net Lyophilization involves the removal of a solvent (typically water) by sublimation from a frozen solid phase, which is particularly useful for preparing nanomaterials without thermal degradation. tandfonline.com
In this process, a precursor such as boric acid (H₃BO₃) is dissolved in hot water. tandfonline.com This solution is then rapidly frozen by being sprayed into liquid nitrogen, a cryogenic fluid. tandfonline.com The frozen solid is subsequently freeze-dried under vacuum, causing the water ice to sublimate directly into vapor. tandfonline.comresearchgate.net This process results in a very fine, porous B₂O₃ precursor powder. tandfonline.comresearchgate.net
The resulting lyophilized B₂O₃ has a distinct amorphous structure with numerous voids, which provides a higher reaction surface area compared to untreated B₂O₃. researchgate.net This high surface area is advantageous for subsequent reactions, such as the magnesiothermic reduction of B₂O₃ to produce nanostructured amorphous boron powder. tandfonline.comresearchgate.net This approach is scalable for the large-scale production of nanosized boron powder. tandfonline.com
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Dissolution | A B₂O₃ precursor (e.g., H₃BO₃) is dissolved in hot water. Doping agents can be added at this stage. | To create a homogeneous liquid solution. | tandfonline.com |
| 2. Cryogenic Freezing | The hot solution is sprayed into liquid nitrogen to freeze it rapidly. | To preserve the chemical homogeneity of the liquid phase in a solid state. | tandfonline.com |
| 3. Freeze-Drying (Lyophilization) | The frozen solid is placed under vacuum to sublimate the water. | To obtain a fine, porous B₂O₃ precursor powder. | tandfonline.comresearchgate.net |
| 4. Reduction | The lyophilized B₂O₃ is reacted with magnesium (magnesiothermic reaction). | To produce nanostructured and doped boron powders. | tandfonline.comresearchgate.net |
Gas-Phase Synthesis and Decomposition Methods
Gas-phase synthesis, particularly Chemical Vapor Deposition (CVD), is a versatile method used to produce high-quality solid materials, often as thin films or coatings. wikipedia.org In a typical CVD process, a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to create the desired deposit. wikipedia.org
This technique is employed for the synthesis of boron-containing thin films and nanostructures. The growth of 2D boron sheets, for instance, can be achieved through the thermal decomposition of boron hydrides like diborane (B₂H₆) at moderate temperatures. acs.org The pyrolysis of diborane at temperatures above 600 K provides an excellent source of pure solid boron. acs.org The process is highly sensitive to parameters such as temperature, pressure, and the type of carrier gas used. For example, using H₂ as a carrier gas allows for controlled deposition rates suitable for 2D sheets, whereas an inert gas like N₂ can lead to the formation of 3D nanostructures. acs.org
CVD methods have also been developed to produce boron nitride (BN) nano-films. These methods can be non-epitaxial, using precursors like boron oxide (B₂O₃) and melamine powder heated to high temperatures (1100-1300 °C) in a nitrogen atmosphere. Alternatively, epitaxial growth can be achieved using precursors such as borazine. Various forms of CVD, including plasma-enhanced (PECVD) and atmospheric pressure (APCVD), are used to deposit boron thin films, with the plasma helping to reduce the activation energy required for the reaction compared to purely thermal CVD. mdpi.com
| Target Material | Method | Precursor(s) | Temperature | Key Process Details | Reference |
|---|---|---|---|---|---|
| 2D Boron Sheets | CVD | Diborane (B₂H₆) | 830–860 K | H₂ carrier gas provides control of deposition rate. Sensitive to temperature and pressure. | acs.org |
| Boron Nitride (BN) Nano-films | Non-epitaxial CVD | Boron oxide (B₂O₃), Melamine | 1100–1300 °C | Performed in a nitrogen atmosphere. Film thickness (25-50 nm) controlled by temperature. | |
| Boron Thin Films | PECVD, APCVD, etc. | Diborane (B₂H₆) | <600 °C to >700 °C | Plasma reduces activation energy. Temperature influences intermixing with silicon substrates. | mdpi.com |
Controlled Growth of Boron Oxide Nanostructures
The controlled synthesis of one-dimensional nanostructures, such as nanorods and nanowires, is crucial for their application in various technologies. Several methods have been developed to achieve controlled growth of boron and boron oxide nanostructures with specific dimensions and properties.
One effective method involves a combination of mechanical processing and thermal treatment. Boron/boron oxide nanorods have been produced by first subjecting amorphous boron powder to high-energy ball milling, followed by high-temperature annealing. researchgate.net The ball milling process can induce structural changes and create nuclei for nanorod growth. researchgate.net Subsequent annealing of the milled powder at 1200°C in a nitrogen atmosphere, often with the assistance of an iron catalyst, leads to the growth of nanorods that are approximately 50-250 nm in diameter and up to 7 µm in length. researchgate.net
In addition to mechanical methods, Chemical Vapor Deposition (CVD) has been used to synthesize crystalline boron oxide nanowires on silicon substrates without the need for catalysts or templates. researchgate.net This process yields single-crystalline, cubic boron oxide nanowires with diameters in the range of 20–80 nm. researchgate.net The ability to control the growth of these nanostructures is essential for tailoring their electronic and mechanical properties for specific applications.
| Nanostructure | Synthesis Method | Precursor/Starting Material | Key Parameters | Dimensions | Reference |
|---|---|---|---|---|---|
| Boron/Boron Oxide Nanorods | High-energy ball milling + Annealing | Amorphous boron powder | Annealing at 1200°C for 5 hours in N₂ gas with an iron catalyst. | Diameter: 50–250 nm; Length: up to 7 µm | researchgate.net |
| Crystalline Boron Oxide Nanowires | Chemical Vapor Deposition (CVD) | Not specified | Catalyst- and template-free growth on silicon substrates. | Diameter: 20–80 nm | researchgate.net |
Synthesis of Boron Oxide Nanoparticles
The synthesis of boron oxide nanoparticles (BONs) has been explored through several methodologies, moving beyond traditional techniques like ball-milling, which often result in limitations regarding the size and uniformity of the nanoparticles formed nih.gov. Due to the reactivity of boron oxide with water, conventional solution-based routes such as co-precipitation and hydrothermal methods are generally not feasible nih.govacs.org.
One effective and facile approach is the sonochemical synthesis of small boron oxide nanoparticles nih.govacs.orgbohrium.com. This method involves the use of high-intensity ultrasound to induce chemical reactions. For instance, a sonochemical treatment of bulk B₂O₃ in the presence of a capping agent like oleic acid can produce uniform, spherical B₂O₃ nanoparticles with sizes around 4–5 nm nih.govacs.org. Oleic acid serves a dual purpose as both the reaction medium and the capping agent, preventing nanoparticle aggregation and controlling their growth nih.gov. This process can be performed under ambient conditions with non-toxic and inexpensive reagents google.com.
Another significant method is mechanochemical synthesis , particularly for producing amorphous boron nanoparticles from boron trioxide (B₂O₃) and a reducing agent like magnesium (Mg) powder ias.ac.in. This process is conducted in a high-energy planetary ball mill under an inert atmosphere (e.g., argon) ias.ac.in. The milled products are then typically leached with acid to remove impurities ias.ac.in. This technique is considered a low-cost and safer alternative to other methods ias.ac.in.
Additionally, calcination of precursors is a viable method. For example, crystalline boron suboxide (B₆O) particles can be synthesized by calcining a mixture of amorphous boron and a water solution of B₂O₃ at high temperatures (e.g., 1400 °C) researchgate.net.
Recent eco-friendly approaches include the ultrasonication of bulk crystalline boron in water, which leads to the oxidation and simultaneous hydration to form oxidized boron nanoparticles acs.org. This method avoids the use of toxic chemicals and organic solvents, aligning with the principles of green chemistry acs.org.
| Synthesis Method | Precursors | Key Process | Resulting Nanoparticle | Average Size |
| Sonochemical | Bulk B₂O₃, Oleic Acid | Probe sonication | Spherical B₂O₃ | 4–5 nm nih.govacs.org |
| Mechanochemical | B₂O₃, Mg powder | High-energy ball milling, Acid leaching | Amorphous Boron | < 32 nm ias.ac.in |
| Calcination | Amorphous Boron, B₂O₃ solution | Mixing, Evaporation, Calcination at 1400°C | Crystalline B₆O | 1.5–2 µm (particles), 32–40 nm (crystallites) |
| Ultrasonication in Water | Bulk Crystalline Boron, Water | Ultrasonication | Oxidized Boron Nanoparticles | Not Specified |
Fabrication of Low-Dimensional Boron Oxide Architectures
Beyond zero-dimensional nanoparticles, significant research has focused on the fabrication of low-dimensional boron-based nanostructures, such as nanowires, nanoribbons, and nanosheets (borophene) nanografi.comiitd.ac.in. These architectures exhibit unique properties due to their high surface area and quantum confinement effects.
Chemical Vapor Deposition (CVD) is a primary technique for synthesizing these structures. For instance, the boron oxide CVD (BOCVD) method uses boron and magnesium oxide powder to generate B₂O₂ vapor, which then reacts with ammonia (NH₃) at high temperatures (1000–1700 °C) to form multi-walled boron nitride nanotubes (BNNTs) nih.govnih.gov. The diameter of these nanotubes can range from several nanometers to 70 nm nih.gov. CVD has also been employed to fabricate 2D boron films on copper foils using a mixture of pure boron and B₂O₃ powder as the source iitd.ac.in.
Laser ablation is another method capable of producing high-quality nanotubes with a small number of walls and high crystallinity nih.gov. In this process, a target of boron or boron nitride is heated with a laser to high temperatures, promoting a reaction with the surrounding nitrogen atmosphere to grow BNNTs nih.gov.
Liquid-phase exfoliation (LPE) is a top-down approach used to produce ultrathin boron nanosheets from bulk boron iitd.ac.in. This method involves ultrasonication of boron powder in a suitable solvent to overcome the van der Waals forces between layers iitd.ac.in. To improve the efficiency of exfoliation, a process combining liquid exfoliation with thermal oxidation etching has been developed. In this method, thicker boron nanosheets are first exfoliated, then oxidized to form B₂O₃, which is subsequently dissolved in water before a second exfoliation step nih.gov.
| Fabrication Technique | Precursor(s) | Resulting Architecture | Key Features |
| Boron Oxide CVD (BOCVD) | Boron, MgO, NH₃ | Boron Nitride Nanotubes (BNNTs) | Multi-walled, diameters from nm to 70 nm nih.govnih.gov |
| Laser Ablation | Boron or Boron Nitride target | Boron Nitride Nanotubes (BNNTs) | High-quality, high crystallinity nih.gov |
| Liquid-Phase Exfoliation (LPE) | Bulk Boron | Boron Nanosheets (Borophene) | Ultrathin, few-layer sheets iitd.ac.in |
| LPE with Thermal Oxidation | Thick Boron Nanosheets | Thinner Boron Nanosheets | Increased exfoliation efficiency nih.gov |
Surface Functionalization during Nanoparticle Synthesis
Surface functionalization is a critical step in nanoparticle synthesis, aimed at preventing agglomeration, improving stability, and tailoring the surface chemistry for specific applications semanticscholar.org. This is often achieved through the use of capping agents.
Capping agents are amphiphilic molecules that adsorb onto the nanoparticle surface during or after its formation semanticscholar.orgscispace.com. The choice of capping agent can significantly influence the final morphology and colloidal stability of the nanoparticles semanticscholar.org.
In the sonochemical synthesis of B₂O₃ nanoparticles, oleic acid is a widely used capping agent nih.gov. It effectively caps the nanoparticles as they form, limiting their growth and preventing aggregation nih.gov. The presence of oleic acid on the nanoparticle surface is confirmed by techniques like Fourier transform infrared (FTIR) spectroscopy nih.govgoogle.com.
For aqueous applications, nanoparticles capped with hydrophobic molecules like oleic acid can undergo a ligand-exchange process nih.govacs.org. For example, oleic acid-capped B₂O₃ nanoparticles can be surface-modified with a water-soluble capping agent like carboxymethyl-dextran (CMD) through a phase transfer reaction nih.govgoogle.com.
Other common capping agents used in various nanoparticle syntheses include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) , as well as small molecules like ethylenediaminetetraacetic acid (EDTA) and biopolymers like chitosan scispace.comnih.gov. The primary role of these agents is to provide colloidal stability and control particle size and morphology semanticscholar.orgnih.gov.
Furthermore, surface functionalization can be employed to passivate the nanoparticle surface and prevent unwanted reactions, such as oxidation. For instance, a passivation barrier can be formed on boron nanoparticles using plasma-enhanced chemical vapor deposition (PECVD) with precursors like perfluorodecalin (C₁₀F₁₈) 1-act.comacs.orgnih.gov. This fluoride-based coating provides excellent protection against air and humidity 1-act.comnih.gov.
| Capping Agent | Nanoparticle System | Function |
| Oleic Acid | Boron Oxide (B₂O₃) | Prevents aggregation, controls size, provides colloidal stability in non-polar solvents nih.gov |
| Carboxymethyl-dextran (CMD) | Boron Oxide (B₂O₃) | Enables dispersion in aqueous solutions via ligand exchange nih.govgoogle.com |
| Perfluorodecalin (PECVD) | Boron | Forms a passivation layer, prevents oxidation 1-act.comacs.orgnih.gov |
| Polyvinylpyrrolidone (PVP) | Various Metal Nanoparticles | Stabilizer, controls size and agglomeration nih.gov |
| Polyethylene Glycol (PEG) | Various Metal Nanoparticles | Improves stability and biocompatibility nih.gov |
Advanced Structural Characterization and Polymorphism Studies
Investigations into Boron Oxide Polymorphs
Boron dioxide's ability to exist in various structural forms, or polymorphs, is a key area of research. These different arrangements of boron and oxygen atoms lead to distinct physical and chemical characteristics.
Two principal crystalline polymorphs of this compound have been identified: B₂O₃-I and B₂O₃-II. aps.org
B₂O₃-I : This is the ambient-pressure form of crystalline this compound. aps.org It possesses a hexagonal crystal structure built from corner-sharing BO₃ triangular units. aps.org The crystallization of this form from a molten state at atmospheric pressure is kinetically challenging. wikipedia.org Prolonged annealing of the amorphous solid at approximately 200 °C under high pressure (at least 10 kbar) can yield α-B₂O₃. wikipedia.org
B₂O₃-II : This is a high-pressure polymorph of this compound. aps.org Its structure is composed of BO₄ tetrahedra. aps.org The transition from the B₂O₃-I to the B₂O₃-II phase occurs at pressures below 0.5 GPa. aps.org
| Crystalline Form | Crystal System | Key Structural Units | Transition Pressure |
| B₂O₃-I | Hexagonal | BO₃ Triangles | < 0.5 GPa |
| B₂O₃-II | Orthorhombic | BO₄ Tetrahedra | 0.5 to 46 GPa |
The most prevalent form of this compound is its glassy or amorphous state, known as vitreous this compound (v-B₂O₃). wikipedia.org This non-crystalline solid lacks long-range atomic order. wikipedia.org The process of vitrification involves the transformation of a substance into a glass, typically by rapid cooling of a liquid to bypass crystallization. wikipedia.org The structure of vitreous B₂O₃ is largely a continuous random network of planar BO₃ units. dtic.mil A notable characteristic of this amorphous structure is the presence of boroxol rings. dtic.milresearchgate.net
The application of high pressure induces significant structural changes in this compound. At pressures between 0.5 and 46 GPa, the B₂O₃-II phase, composed of BO₄ tetrahedra, is stable. aps.org Further increases in pressure lead to the prediction of other stable high-pressure phases. From 46 to 133 GPa, a P2₁2₁2₁-B₂O₃ phase, also made of BO₄ tetrahedra, is predicted to be stable. aps.org Between 133 and 179 GPa, a Pmmn-B₂O₃ structure containing both BO₄ tetrahedra and BO₆ octahedra is anticipated. aps.org Above 179 GPa, the stable form is predicted to be C2/m-B₂O₃, which also contains both BO₄ tetrahedra and BO₆ octahedra. aps.org Some of these high-pressure phases, such as the Cmc2₁ and P2₁2₁2₁ forms, are predicted to be quenchable to ambient conditions and possess high hardness values. aps.org
| Pressure Range | Stable B₂O₃ Phase | Key Structural Units |
| < 0.5 GPa | B₂O₃-I | BO₃ Triangles |
| 0.5 - 46 GPa | B₂O₃-II (Cmc2₁) | BO₄ Tetrahedra |
| 46 - 133 GPa | P2₁2₁2₁ | BO₄ Tetrahedra |
| 133 - 179 GPa | Pmmn | BO₄ Tetrahedra and BO₆ Octahedra |
| > 179 GPa | C2/m | BO₄ Tetrahedra and BO₆ Octahedra |
The crystallization of molten this compound is known to be a sluggish process. This reluctance to crystallize is a manifestation of a crystallization anomaly. The high viscosity of the melt and the significant structural differences between the disordered liquid and the ordered crystalline phases create kinetic barriers to nucleation and growth. The concept of configurational degeneracy refers to the existence of a large number of disordered atomic arrangements with similar energy levels in the amorphous state, which contributes to the stability of the glass phase over the crystalline form.
Local and Extended Structure Probes
A variety of analytical techniques are employed to investigate the atomic arrangements in this compound over different length scales.
BO₃ Triangles : The fundamental building block in many forms of this compound is the BO₃ triangle, where a central boron atom is bonded to three oxygen atoms in a trigonal planar geometry. researchgate.net These triangles can share corners to form a continuous network. dtic.mil
Boroxol Rings : In vitreous B₂O₃, a significant fraction of the BO₃ triangles are organized into planar, six-membered boroxol rings (B₃O₆). dtic.milresearchgate.net The presence and concentration of these rings are a defining feature of the amorphous structure. Experimental and theoretical studies suggest that the fraction of boron atoms participating in boroxol rings in glassy B₂O₃ is between 0.73 and 0.83. wikipedia.org This high percentage of rings is a key factor influencing the physical properties of vitreous this compound. scispace.com
Spectroscopic Investigations of Boron Oxide Structures
Spectroscopic techniques are indispensable for probing the local atomic arrangements and vibrational modes within boron oxide structures, providing detailed insights into the coordination of boron and the connectivity of the borate (B1201080) network.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a highly sensitive method for identifying the structural units within boron-containing materials. mdpi.comresearchgate.net The technique is widely used to differentiate between trigonal BO₃ and tetrahedral BO₄ units based on their characteristic vibrational modes. mdpi.comnitrkl.ac.in The main infrared absorption regions for borate groups are well-established. mdpi.com Asymmetric stretching of the B-O bond in trigonal BO₃ units is typically observed in the 1200–1500 cm⁻¹ range. mdpi.com The B-O bond stretching vibrations in tetrahedral BO₄ units are found in the 800–1200 cm⁻¹ region. mdpi.com Additionally, bending vibrations of the B-O-B bridges that link BO₃ and BO₄ units are active in the 600–800 cm⁻¹ range. mdpi.com
FTIR can detect the presence of isolated boron trioxide (B₂O₃) phases and can distinguish them from integrated borate structures. researchgate.net For example, in studies of boron-doped catalysts, FTIR analysis confirmed that boron was present as small borate units rather than as a separate B₂O₃ phase. researchgate.net The sensitivity of FTIR allows for the detection of these boron species even at low concentrations, making it a valuable tool for quality control and material development in fields such as ceramics, glass science, and catalysis. mdpi.comresearchgate.net
| Wavenumber Range (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1200–1500 | Asymmetric stretching of B-O in trigonal BO₃ units | mdpi.com |
| 800–1200 | Stretching of B-O in tetrahedral BO₄ units | mdpi.com |
| 600–800 | Bending vibrations of B-O-B bridging oxygen | mdpi.com |
| ~715 | Bending vibration of B-O-B in symmetric BO₃ triangle | naturalspublishing.com |
| ~806 | Characteristic of boroxol rings in pure B₂O₃ glass | naturalspublishing.com |
Raman Spectroscopy for Structural Elucidation
Raman spectroscopy is another powerful vibrational spectroscopy technique used to investigate the local structure of boron oxides. researchgate.netresearchgate.net It provides complementary information to FTIR and is particularly useful for studying the network structure of glasses and crystalline materials. Vibrational modes observed between 600 and 1200 cm⁻¹ are generally attributed to the vibrations of atoms within boron-rich B₁₂ icosahedra in materials like boron suboxide (B₆O). researchgate.net
In borosilicate glass systems, Raman spectroscopy can elucidate the effect of adding network modifiers. The introduction of B₂O₃ into a silicate (B1173343) network leads to changes in the Raman spectrum that indicate its incorporation into the more polymerized structural units. researchgate.net The appearance of new peaks, such as one near 630 cm⁻¹, can signify the formation of specific structures like ring-type metaborate (B1245444) groups. researchgate.net In studies of hard carbon materials, Raman spectra show two prominent peaks: the D band (around 1320 cm⁻¹) associated with disorder and defects, and the G band (around 1580 cm⁻¹) corresponding to the in-plane vibration of sp²-bonded carbon, providing information on the material's graphitic ordering. acs.org
| Wavenumber Range (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 600–1200 | Vibrations of atoms in B₁₂ icosahedra | researchgate.net |
| ~630 | Formation of ring-type metaborate groups | researchgate.net |
| ~1320 | Disorder-induced (D) band in carbon materials | acs.org |
| ~1580 | In-plane vibrational (G) band in carbon materials | acs.org |
X-ray Diffraction (XRD) for Crystalline Phase Analysis
X-ray diffraction (XRD) is a fundamental and powerful technique for the characterization of crystalline materials, including the various polymorphs of boron oxides. anton-paar.compdx.edu The technique is based on the principle of Bragg's Law (nλ = 2dsinθ), which relates the wavelength of incident X-rays (λ), the angle of incidence (θ), and the spacing between atomic planes (d) in a crystal. pdx.edu
Each crystalline phase possesses a unique atomic arrangement and, consequently, produces a distinct diffraction pattern that serves as a "fingerprint" for identification. anton-paar.commdpi.com By comparing the experimental diffractogram—a plot of X-ray intensity versus the diffraction angle 2θ—with standard patterns from databases like the International Centre for Diffraction Data (ICDD), researchers can perform qualitative phase analysis to identify the specific crystalline forms of boron oxide present in a sample. anton-paar.commdpi.com
XRD is essential for studying phase transformations that occur under different conditions of temperature and pressure. mdpi.comresearchgate.net For example, high-temperature XRD studies have been used to determine the stability relationships between the different polymorphs of bismuth oxide. nih.gov In the context of boron oxides, XRD can be used to distinguish between the low-pressure α-B₂O₃ phase, which consists of BO₃ triangles, and the high-pressure β-B₂O₃ phase, which is composed of interconnected BO₄ tetrahedra. researchgate.net Furthermore, XRD can be used for quantitative analysis of multiphase samples, determination of unit cell parameters, and assessment of crystallite size and strain. anton-paar.compdx.edu
Microscopy and Imaging Techniques for Morphological and Microstructural Analysis
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the morphology, microstructure, and crystallography of materials at the nanoscale. nih.govacs.org In TEM, a high-energy beam of electrons is transmitted through an ultrathin specimen, and the interactions between the electrons and the atoms are used to form an image. nih.gov
TEM can reveal the size, shape, and distribution of particles and crystallites in boron oxide samples. High-resolution TEM (HRTEM) imaging can even resolve atomic lattices, providing direct visualization of the crystal structure. researchgate.net In addition to imaging, TEMs are equipped for selected area electron diffraction (SAED), which can be used to determine the crystal structure of microscopic regions of the sample. nih.gov
The technique is particularly powerful for characterizing nanomaterials and interfaces within composites. researchgate.net For example, TEM has been used to study the microstructure of boron nitride coatings and the interfaces in silicon carbide fiber-reinforced composites. researchgate.net For beam-sensitive materials, such as some molecular crystals or hydrated minerals, low-dose TEM techniques are employed to minimize damage from the electron beam while still obtaining high-quality data. nih.gov The combination of high-resolution imaging and diffraction capabilities makes TEM an essential tool for the in-depth microstructural analysis of advanced boron oxide materials. acs.orgnih.gov
Theoretical and Computational Investigations
Quantum Mechanical and Ab-Initio Calculations
Quantum mechanical and ab-initio methods are fundamental tools for exploring the properties of molecules at the atomic level. For boron dioxide, these calculations have been instrumental in characterizing its structure and energetics.
Density Functional Theory (DFT) has been widely employed to investigate the molecular and electronic structures of boron-containing compounds. dtic.milnih.govresearchgate.netrsc.org Studies focusing on boron oxides have successfully used DFT to characterize small boron oxide clusters, providing insights into their structures, vibrational frequencies, and stabilities. nih.gov DFT calculations have been crucial in understanding the influence of interstitial elements and point defects on the unit cell volume, mechanical strength, and band gaps of boron-rich compounds like boron suboxide (B₆O). researchgate.net Furthermore, DFT has been used to explore the exotic bonding, aromaticity, and reactivity of boron clusters. rsc.org These studies demonstrate the power of DFT in predicting and explaining the fundamental properties of boron oxides.
Recent DFT studies have also explored the potential of iron-doped boron nitride nanoparticles as drug delivery systems, analyzing binding energies, electronic properties, and structural stability. nih.gov In the broader context of boron chemistry, DFT has been used to predict the existence of ultra-flexible low-energy forms of boron oxides. rsc.org
Coupled cluster (CC) theory is a highly accurate post-Hartree-Fock ab initio method used in computational chemistry to describe many-body systems. wikipedia.org It constructs multi-electron wavefunctions to account for electron correlation, providing some of the most precise calculations for small to medium-sized molecules. wikipedia.org The CCSD(T) model, which includes a perturbative correction for triple excitations, is often referred to as the "gold standard" of quantum chemistry due to its high accuracy and efficiency. github.io
Coupled cluster methods have been applied to study the electronic states of boron-containing molecules. For instance, equation-of-motion coupled-cluster (EOM-CC) methods have been used to investigate the low-lying singlet and triplet electronic states of HBO and BOH. nih.gov These high-level calculations provide reliable predictions of equilibrium structures and excitation energies. nih.gov The development and application of coupled cluster theory in materials science hold the promise of highly accurate electronic structure calculations, complementing other methods like DFT. arxiv.org While specific coupled cluster studies focused solely on the isolated BO₂ molecule are not detailed in the provided search results, the application of these high-level methods to similar boron-containing species underscores their importance in obtaining benchmark data and a deeper understanding of electron correlation effects.
Theoretical studies have predicted the existence of various isomeric structures for boron oxides. For instance, ab initio evolutionary algorithms have been used to search for stable compounds of boron and oxygen under high pressure. aps.org These calculations have identified several previously unknown stable high-pressure phases of B₂O₃, with predicted hardnesses exceeding that of α-stishovite. aps.org The coordination number of boron atoms in these structures changes from 3 to 4 to 6 under increasing pressure. aps.org
DFT calculations have also been instrumental in identifying the most stable isomers of small boron and boron oxide clusters. nih.gov Quantum molecular dynamics procedures have been crucial in locating the global minimum energy structures, which often have unintuitive geometries. nih.gov These computational approaches provide valuable insights into the trends in the stability of boron oxide clusters. nih.gov
Molecular Dynamics and Simulation Methodologies
Molecular dynamics (MD) simulations provide a powerful approach to study the structural and dynamic properties of materials at the atomic scale. osti.gov
Atomistic simulations have been extensively used to investigate the structure and properties of boron oxide systems. Molecular dynamics simulations of B₂O₃ liquid have been performed to understand the effects of pressure on transport properties and structure. acs.org These simulations have shown a correlation between the increase in the diffusivity of B³⁺ and O²⁻ ions and an increase in the average coordination numbers of boron and oxygen at high pressures. acs.org
MD simulations have also been employed to study the structure of vitreous B₂O₃, with a focus on the ratio of structural units like B₃O₆ rings versus a continuous random network of BO₃. researchgate.net These simulations provide insights into the local atomic arrangements that are often difficult to probe experimentally. researchgate.net
The accuracy of molecular dynamics simulations heavily relies on the quality of the interatomic potentials used to describe the interactions between atoms. researchgate.net Developing reliable empirical potentials for boron oxide containing glasses has been a significant challenge due to the variable coordination of boron atoms. researchgate.netunt.edu
Several approaches have been taken to develop new interatomic potentials. One method involves deriving new potentials by fitting to ab initio energy surfaces from both periodic boundary conditions and molecular calculations, with the added constraints of observed crystal structures. researchgate.net Some of the most successful potentials incorporate coordination number-dependent terms. researchgate.net Another approach has been to develop composition-dependent parameters to simulate a wide range of mixed-former glasses. unt.edu More recently, new empirical interatomic potentials with a simple formulation and a constant set of parameters have been developed that show good transferability over a wide range of borosilicate glasses. arxiv.org These advancements in interatomic potentials are crucial for enabling large-scale and accurate simulations of complex boron oxide systems. unt.eduarxiv.org
Prediction of Novel Boron Oxide Materials
Computational methodologies, particularly those combining global optimization algorithms with first-principles calculations, are pivotal in the search for new materials with unique properties. While broad explorations have covered various boron oxide (BₓOᵧ) stoichiometries, specific predictions for materials composed solely of BO₂ are more focused.
Systematic global searches for two-dimensional (2D) boron oxides have been performed using particle-swarm optimization (PSO) algorithms combined with first-principles methods. These studies have explored a range of oxygen concentrations to predict the lowest energy structures. The results indicate that at low oxygen concentrations, 2D boron oxides tend to be metallic or semi-metallic. At an oxygen concentration of one-fourth (B₄O₁), the material becomes a semiconductor. However, calculations suggest that when the oxygen concentration is higher than one-fourth, the resulting 2D boron oxide sheets become unstable. To date, a stable, crystalline 2D material with a specific BO₂ stoichiometry has not been computationally predicted.
The theoretical design and exploration of nanoporous materials have gained significant attention for applications in areas such as catalysis, separation, and gas storage. Computational techniques are frequently used to screen and characterize the properties of these materials. While there have been theoretical studies on porous structures derived from materials like boron nitride, there is currently a lack of specific computational research predicting or exploring the existence and properties of nanoporous materials based on this compound.
Computational studies provide essential information on the electronic properties of materials, including their band structure, which determines their electrical conductivity and optical characteristics.
While a crystalline form of pure this compound has not been the subject of extensive band structure analysis, theoretical calculations have been performed on complex inorganic compounds that incorporate the BO₂ moiety. For instance, a computational study of the mixed-metal borate (B1201080) K₅Ba₂(B₁₀O₁₇)₂(BO₂) revealed the influence of the linear BO₂ unit on the material's electronic properties. The top of the valence band in this compound is primarily composed of O 2p orbitals. Theoretical analysis using a hybrid (HSE06) functional predicted an indirect bandgap of 6.21 eV for this material. ufu.brnih.gov Calculations solely using density functional theory (DFT) resulted in a lower predicted band gap of 4.61 eV, a common underestimation characteristic of this method. ufu.brnih.gov
Further computational investigations into a dynamically stable, hypothetical crystal composed solely of K(BO₂) units predicted a wide bandgap of 6.11 eV (calculated with the HSE06 hybrid functional). ufu.brnih.gov This highlights the significant contribution of the BO₂ unit to the wide-gap electronic nature of such materials.
Table 1: Calculated Electronic Properties of BO₂-Containing Compounds
| Compound | Computational Method | Calculated Bandgap (eV) | Bandgap Type |
|---|---|---|---|
| K₅Ba₂(B₁₀O₁₇)₂(BO₂) | HSE06 Hybrid Functional | 6.21 | Indirect |
| K₅Ba₂(B₁₀O₁₇)₂(BO₂) | DFT | 4.61 | Indirect |
| K(BO₂) | HSE06 Hybrid Functional | 6.11 | - |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry offers a molecular-level view of chemical reactions, allowing for the mapping of potential energy surfaces, identification of intermediates, and calculation of energy barriers for transition states.
While comprehensive studies on the reaction pathways involving the BO₂ molecule are limited, research on related, simpler boron-oxygen species provides a framework for understanding its reactivity. For example, potential energy surfaces for reactions in the BO/H₂ system have been studied at a high level of theory (G2M(MP2)//B3LYP/6-311+G(d,p)). researchgate.net These studies show that the reaction of the boron monoxide radical (BO) with H₂ proceeds through hydrogen atom abstraction by the boron atom to produce OBH + H, with a calculated energy barrier of 8.3 kcal/mol. researchgate.net Other potential pathways, such as the insertion of BO into the H-H bond, were found to have much higher activation barriers. researchgate.net Such computational approaches, central to transition state theory, are critical for predicting the kinetics and feasibility of elementary chemical reactions. ugr.eswikipedia.orgethz.chlibretexts.org
The study of gas-phase clusters and their ions provides fundamental data on the intrinsic structural and energetic properties of molecules, free from solvent or matrix effects. A synergistic approach combining anion photoelectron spectroscopy with density functional theory (DFT) calculations has been employed to study (BO₂)ₙ oligomers (for n = 1–4) and their corresponding anions.
These studies have determined the ground state geometries of both neutral and anionic (BO₂)ₙ clusters. For the BO₂ monomer, the calculations confirm its linear structure. The dimer, (BO₂)₂, and higher oligomers form more complex, planar, and ring-like structures. A key finding is that the dimerization of the BO₂ superhalogen, unlike halogen atoms, results in a dimer, B₂O₄, that also possesses superhalogen properties with an electron affinity larger than the BO₂ monomer itself. This characteristic is attributed to the enhanced bonding interactions between boron and oxygen and the delocalization of the extra electron's charge over the terminal oxygen atoms.
The thermodynamic stability of the neutral (BO₂)ₙ clusters was assessed by calculating the fragmentation energy required to break the cluster into a BO₂ unit and a (BO₂)ₙ₋₁ fragment.
Table 2: Calculated Geometries and Energetics of (BO₂)ₙ Clusters (n=1-2)
| Species | State | Point Group | Calculated B-O Bond Lengths (Å) | Calculated Electron Affinity (eV) |
|---|---|---|---|---|
| BO₂ | Neutral | D∞h | 1.27 | 4.46 |
| BO₂⁻ | Anion | D∞h | 1.30 | |
| (BO₂)₂ | Neutral | C2h | 1.22, 1.37, 1.48 | >4.46 |
| (BO₂)₂⁻ | Anion | C2v | 1.24, 1.34, 1.56 |
Note: Bond lengths for (BO₂)₂ represent the different types of B-O bonds within the cluster structure.
Reaction Mechanisms and Kinetic Studies
Gas-Phase Reactions and Mechanisms
The gas-phase chemistry of boron-containing species, including boron dioxide, is central to understanding the combustion of boron and the formation and behavior of boron oxide vapors.
Boron Combustion Models and Oxidation Mechanisms
The combustion of boron particles is a multi-stage process characterized by the initial presence and subsequent removal of a liquid boron trioxide (B₂O₃) layer that inhibits ignition. Once this layer is removed, the "clean" boron particle undergoes full-fledged combustion at higher temperatures. This compound emerges as a dominant and critical intermediate species in the gas phase during this vigorous combustion stage.
Comprehensive kinetic models for boron combustion include a homogeneous gas-phase oxidation mechanism with numerous elementary reactions. For instance, one such model incorporates 19 chemical species and 58 forward and reverse elementary reactions to describe the complex chemistry. Within these models, the oxidation of boron monoxide (BO) is a key pathway for the formation of BO₂. A crucial reaction in the combustion of gas-phase boron is the three-body reaction:
BO + O + M → BO₂ + M researchgate.net
Reactive molecular dynamics simulations have corroborated experimental findings, showing that BO₂ is a primary intermediate species during the combustion of boron nanoparticles. These simulations reveal a two-stage combustion process, where the second stage is dominated by the combustion of the boron core, with BO₂ playing a key role in the reaction network that ultimately leads to the final product, B₂O₃.
High-Temperature Boron Chemistry in Specific Environments
The behavior of this compound and related species is highly dependent on the temperature, pressure, and chemical composition of the surrounding environment. In high-temperature (1800 K < T < 3000 K) reacting systems containing boron, oxygen, hydrogen, and carbon (B/O/H/C), the reaction dynamics of BO₂ are intertwined with those of other species like B, BO, B₂O₂, B₂O₃, HBO, and HBO₂.
The addition of hydrogen-containing species, for example, can accelerate the oxidation of intermediates and increase the heat release rate. However, it also promotes the formation of HBO₂, which can become the thermodynamically favored product over gaseous B₂O₃ at lower temperatures within this range. This can lead to the trapping of gas-phase boron as HBO₂ as the combustion gases cool.
Reactions of Boron Oxide Vapors and Clusters
Studies on the reaction of isotopically pure B₂O₃ with a boron surface have shown that at temperatures between 1300-1350 K, both B₂O₂ and B₂O₃ desorb from the surface. These high-temperature desorption peaks follow zero-order kinetics, with a calculated activation energy of 554 ± 41 kJ·mol⁻¹. This suggests a reaction mechanism where boron from the substrate dissolves into the molten B₂O₃ layer, reacts to form a suboxide, which then decomposes to yield the gaseous B₂O₂ and B₂O₃ products.
Heterogeneous Surface Reactions and Catalytic Kinetics
This compound is also implicated in reactions occurring on solid surfaces, particularly in gasification processes and catalytic oxidative dehydrogenation.
Chemically Facilitated Gasification Processes
The removal of the protective B₂O₃ layer on boron particles can be accelerated through chemically facilitated gasification. This process involves heterogeneous reactions between the molten oxide surface and various gas-phase species. Kinetic models have been developed to describe these surface reactions in terms of elementary adsorption and desorption steps.
In combustion environments containing fluorine, the gasification of liquid boron oxide droplets can be significantly enhanced. Models for these systems include detailed surface reaction mechanisms. For example, the reaction of surface species with OH radicals can lead to the formation and desorption of BO₂:
O>B-O-B
In such environments, the adsorption of species like HF, F, and H₂O onto the boron oxide surface are often the rate-controlling steps, highlighting the importance of the chemical environment in facilitating the gasification process.
Kinetics of Oxidative Dehydrogenation on Boron Oxide
Boron-based materials, including boron oxide, have shown high selectivity as catalysts for the oxidative dehydrogenation (ODH) of light alkanes, such as propane and ethane, to valuable olefins. acs.orgresearchgate.netnih.gov The mechanism of these reactions is complex, involving both surface-mediated steps and gas-phase radical chemistry. acs.orgnih.gov
Under ODH conditions, the surface of boron-containing catalysts transforms to form active hydroxylated boron oxide species. acs.orgnih.govacs.org These surface sites are believed to initiate a gas-phase radical-mediated reaction pathway. acs.orgnih.gov Density Functional Theory (DFT) calculations have shown that these hydroxylated boron sites can stabilize radical species, such as the hydroperoxyl radical (HO₂), which then facilitates the gas-phase radical mechanism. nih.gov
First-principles calculations have also shed light on the potential role of BO₂ in other catalytic systems. For instance, on a BO₂-modified platinum (Pt) surface, the electron-deficient nature of boron oxide can modulate the electronic structure of the Pt surface, thereby improving the kinetics of the oxygen reduction reaction (ORR). aip.org This occurs through a transformation between BO₂ and a BO₃-like species on the surface, directly participating in the reaction cycle. aip.org This suggests that the formation and reaction of BO₂ on catalyst surfaces can be a key factor in their performance.
Table 1: Key Research Findings on this compound Reaction Mechanisms and Kinetics
| Section | Subsection | Key Finding | Significance |
|---|---|---|---|
| 5.1. | 5.1.1. Boron Combustion Models and Oxidation Mechanisms | BO₂ is a dominant gas-phase intermediate in the second stage of boron combustion. | Crucial for accurate modeling of boron-based fuel performance and energy release. |
| 5.1. | 5.1.2. High-Temperature Boron Chemistry in Specific Environments | In B/O/H/C systems, hydrogen promotes the formation of HBO₂, which can compete with B₂O₃ as a final product. | Highlights the influence of the chemical environment on final combustion products and potential for incomplete combustion. |
| 5.1. | 5.1.3. Reactions of Boron Oxide Vapors and Clusters | Heterogeneous reactions of the molten B₂O₃ layer with O₂ and H₂O can produce gaseous BO₂. | Demonstrates a pathway for the formation of reactive gas-phase species from the liquid oxide layer. |
| 5.2. | 5.2.1. Chemically Facilitated Gasification Processes | Gas-phase radicals like OH can react with the molten boron oxide surface to produce and release BO₂. | Provides a mechanism for the chemical removal of the inhibiting oxide layer on boron particles. |
| 5.2. | 5.2.2. Kinetics of Oxidative Dehydrogenation on Boron Oxide | Boron oxide catalysts initiate gas-phase radical reactions via hydroxylated surface species. | Explains the high selectivity of boron-based catalysts in ODH reactions. BO₂ is a likely participant in the gas-phase radical chain. |
Interactions with Other Chemical Species
In the context of severe accidents in nuclear reactors, particularly Boiling Water Reactors (BWRs) that use boron carbide (B4C) as a control rod material, the chemistry of boron is of significant interest. aesj.nettandfonline.com Under these high-temperature conditions, B4C can interact with stainless steel, a primary structural material in the reactor core. aesj.net A key phenomenon observed is the eutectic interaction between B4C and stainless steel, which leads to the melting of the steel at temperatures below its normal melting point (1,673–1,723 K), specifically around 1,500 K. aesj.net This enhances the relocation of the molten core materials. aesj.net
Experimental studies simulating these conditions have shown that when boron oxide (B2O3) vapor is released, a significant amount deposits on stainless steel surfaces at temperatures above 1000 K. tandfonline.comtandfonline.com These boron deposits and vapors react significantly with the stainless steel to form iron borate (B1201080) compounds such as (FeO)2BO3 or 2FeO·FeBO3. tandfonline.comtandfonline.comresearchgate.net
The presence of boron also has a substantial impact on the behavior of fission products like cesium (Cs) and iodine (I). researchgate.net Boron compounds can react with cesium to form less volatile compounds, such as cesium borate (CsBO2). aesj.nettandfonline.com This reaction can reduce the amount of cesium vapor transported out of the reactor pressure vessel. tandfonline.comtandfonline.com However, the interaction between cesium iodide (CsI) deposits and boron vapor species can promote the formation of more volatile gaseous iodine. researchgate.netnih.govresearchgate.netatlas.jp The formation of glassy cesium borates (e.g., Cs2B4O7) from the reaction of CsI and B2O3 can lead to a significant release of gaseous iodine. researchgate.netnih.gov This process is enhanced by the presence of steam. researchgate.netchalmers.se
The activation and conversion of carbon dioxide (CO2), a thermodynamically stable molecule, is a significant area of chemical research. researchgate.net Boron-containing compounds have shown promise in facilitating the reduction of CO2. researchgate.netucf.edu Lewis pairs featuring a strong Lewis acidic borane component can form adducts with CO2. researchgate.net
Theoretical studies using potential energy surface (PES) analysis on the reaction between borane (BH3) and CO2 in the gas phase have elucidated potential reaction pathways. nih.gov The process can begin with the formation of a reactant complex, which then overcomes an energy barrier to form an intermediate. One identified pathway involves a C=O bond of CO2 approaching a B-H bond of borane, leading to an intermediate with a relatively low energy barrier of 15.11 kcal mol−1. nih.gov Ultimately, the reaction can yield formic acid. nih.gov
Furthermore, two-dimensional transition metal borides (MBenes), such as TM2B3 (where TM = V, Cr, Fe, Co), have been investigated as electrocatalysts for the CO2 reduction reaction (CO2RR). acs.org These materials activate CO2 through significant charge transfer from the catalyst to the CO2 molecule. acs.org On these surfaces, the C-O bonds of the adsorbed CO2 are elongated and the O-C-O angle is significantly bent from its linear 180°, indicating effective activation. acs.org Among the studied materials, Cr2B3 showed high selectivity for the conversion of CO2 to methane (CH4), with a low limiting potential. acs.org
The removal of boron impurities from metallurgical-grade silicon is a critical step in the production of solar-grade silicon. Various kinetic models have been developed to understand and optimize this purification process.
One effective method involves slag treatment combined with ammonia injection at high temperatures (1723 K to 1823 K). uq.edu.au A kinetic model for this process determined that the rate-limiting step is the mass transfer of boron oxide at the interface between the slag and the molten silicon phase. uq.edu.au This method has achieved a boron removal efficiency of up to 98%, reducing the boron concentration to as low as 1.5 parts per million by weight (ppmw). uq.edu.au
First-principles studies have also been used to model the diffusion mechanism of boron within the silicon itself, which is relevant to its removal. These studies show that boron diffuses via an interstitialcy mechanism, where a substitutional boron atom captures a silicon interstitial. aps.org
Thermochemical and Thermodynamic Parameters
The thermochemical and thermodynamic properties of boron oxides are essential for understanding their behavior in various chemical systems. For dithis compound (B2O2), key thermodynamic data have been compiled and are available through resources like the NIST Chemistry WebBook. nist.gov
The enthalpy of formation for gaseous B2O2 is a fundamental parameter. Thermodynamic calculations and phase diagram analyses are used to understand the stability and equilibria of boron-containing systems under different conditions, such as high pressure. arxiv.org The phase diagram of the B–B2O3 system, for instance, has been studied at pressures up to 24 GPa, revealing changes in phase equilibria and the appearance of new high-pressure phases. arxiv.org
The following table summarizes selected thermochemical data for dithis compound.
| Property | Value | Units | Reference |
| Formula | B₂O₂ | - | nist.gov |
| Molecular Weight | 53.621 | g/mol | nist.gov |
| CAS Registry Number | 13766-28-4 | - | nist.gov |
| Standard Enthalpy of Formation (gas, 298.15 K) | -289.5 ± 25.1 | kJ/mol | nist.gov |
| Standard Molar Entropy (gas, 1 bar, 298.15 K) | 247.98 | J/mol·K | nist.gov |
This interactive data table provides key thermochemical values for dithis compound.
Active Thermochemical Tables (ATcT) provide highly accurate and consistent thermochemical values. For instance, the ATcT value for the enthalpy of formation of a gaseous boron atom at 298.15 K is 570.48 ± 0.61 kJ mol-1, which is significantly more precise than older standard values. osti.gov Such data are critical for the accurate modeling of the complex chemical reactions discussed in the preceding sections.
Advanced Applications Research
Catalysis and Catalytic Processes
Boron-containing materials are emerging as a significant class of heterogeneous catalysts, valued for their unique catalytic performance. The versatility of the boron element in constructing, regulating, and stabilizing active sites is central to their effectiveness. Boron-based catalysts can be broadly categorized based on the role boron plays, including those where boron compounds form the catalytic active phase, regulate the active phase through doping or surface modification, or act as a stabilizing support for the catalyst. rhhz.net The electron-deficient nature and moderate electronegativity of boron contribute to a wide variety of compound types and bonding structures, which in turn leads to diverse catalytic applications. rhhz.net
Heterogeneous catalysis is a cornerstone of large-scale industrial production, particularly in energy utilization, due to its high efficiency and the ease of separating the catalyst from reactants and products. rhhz.net Boron has been identified as a key functional component in designing high-performance heterogeneous catalysts. rhhz.net Metal-free boron-containing catalysts, including binary and ternary boron compounds, offer advantages such as lower cost, higher reliability, and greater sustainability compared to traditional metal and metal oxide catalysts. nih.gov
The application of boron-based catalysts spans electrocatalysis, thermal catalysis, and photocatalysis. nih.gov A significant breakthrough in this field involves modifying the number of electrons in boron to make acidic boron compounds behave like bases, which opens up the possibility of creating a vast new family of boron-based ligands for transition metal catalysts. chemicalprocessing.com This is particularly noteworthy as it could lead to the replacement of phosphorus-based ligands, which can be toxic and contaminate end products, with non-toxic boron-based alternatives. chemicalprocessing.com
Boron oxide plays a crucial role as a support and promoter in various catalytic systems. When used as an additive, boron can prevent the deactivation of catalysts like platinum-based supported catalysts used in hydrocarbon conversion. anl.gov For instance, the incorporation of boron into Pt/SiO2 catalysts for the non-oxidative dehydrogenation of n-butane has been shown to improve catalytic activity and stability. acs.org This enhancement is attributed to boron's ability to facilitate the migration of alkyl groups from platinum catalytic centers to tetrahedrally-coordinated boron sites. anl.govacs.org
Furthermore, boron oxide can modify the selectivity of metal sites and the strength and number of acid sites on the support material. researchgate.net On supports like silica, boron species can transform and interact with the platinum, which is key to its role in improving catalytic performance. acs.org In the context of oxidative dehydrogenation, the surface of boron-containing catalysts often oxidizes and hydrolyzes under reaction conditions to form an amorphous B₂(OH)ₓO₍₃₋ₓ/₂₎ layer, which is believed to contain the active sites. researchgate.net
It's important to note that while boron oxide can be a beneficial support, in some cases, such as in ammonia synthesis with ruthenium catalysts on boron nitride, B₂O₃ impurities can act as deactivating agents. mdpi.com Therefore, the purity and form of the boron oxide support are critical for optimal catalytic performance.
Boron-based materials, particularly two-dimensional hexagonal boron nitride (h-BN), have garnered significant attention for their potential in various energy-related electrocatalytic reactions. cityu.edu.hk Although traditionally considered an insulator, modifications to h-BN can render it conductive and suitable for these applications. cityu.edu.hk
Nitrogen Reduction Reaction (NRR): Boron's electron-deficient nature makes it a promising candidate for N₂ activation. Doping boron into graphene frameworks can create electron-deficient boron sites that enhance the binding of N₂ molecules, facilitating their electroreduction to ammonia (NH₃). rhhz.net For example, a boron-doped graphene catalyst with a 6.2% doping level achieved a notable NH₃ production rate and Faradic efficiency. rhhz.net
CO₂ Reduction Reaction (CO₂RR): Boron-based materials are being explored as metal-free catalysts for the electrochemical reduction of CO₂ into valuable fuels and chemicals. researchgate.net Theoretical studies suggest that defective boron nitride nanoribbons (BNNRs), particularly those with carbon doping or line defects, can exhibit high catalytic activity and selectivity for CO₂RR. researchgate.netcolab.ws These catalysts can convert CO₂ into products like CO, CH₄, C₂H₄, and C₂H₅OH, with the product distribution depending on the specific structure of the catalyst. researchgate.netcolab.ws The presence of edge boron atoms and carbon dopants as dual active sites in BNNRs can enable the formation of C2 products with high selectivity. colab.ws
Hydrogen Evolution Reaction (HER) and Oxygen Reduction/Evolution Reactions (ORR/OER): Modified h-BN is also being investigated for its role in water splitting (HER and OER) and in fuel cells (ORR). cityu.edu.hk Boron nitride nanosheets have been shown to be excellent proton conductors, a property that is beneficial for applications in fuel cells and water electrolysis. wikipedia.org
The unique electronic properties and high thermal stability of boron nitride make it a versatile platform for designing electrocatalysts for a range of sustainable energy applications. cityu.edu.hk
Boron-based catalysts have demonstrated significant promise in the oxidative dehydrogenation (ODH) of light alkanes to olefins, offering superior selectivity and stability compared to traditional metal-based catalysts. researchgate.netrsc.org These catalysts minimize the formation of carbon oxides (COₓ), leading to a higher atom economy for valuable olefin products. researchgate.netrsc.org
A key characteristic of many boron-based ODH catalysts is the presence of an induction period, during which the catalyst structure evolves to form active sites. acs.org Under reaction conditions, materials like hexagonal boron nitride (h-BN) undergo oxidation and hydroxylation to form hydroxylated boron oxide species (B(OH)ₓO₃₋ₓ), which are considered the active sites for the reaction. acs.org
The reaction mechanism over boron-based catalysts is thought to involve a gas-phase radical pathway, which is distinct from the Mars-van Krevelen mechanism typically observed for transition metal oxides. acs.org This different pathway is responsible for the high selectivity towards olefins and the suppression of deep oxidation to COₓ. acs.org The oxophilicity of the boron sites plays a crucial role in inhibiting the deep oxidation of the desired olefin products. acs.org
The performance of supported boron oxide catalysts has been evaluated for the ODH of propane. A catalyst with 10 wt% B₂O₃ on a mesoporous silica support (SBA-15) showed a propane conversion of 31.5% and an olefin selectivity of 83.1% at relatively low temperatures. acs.org
| Catalyst System | Alkane | Key Findings |
| Hexagonal Boron Nitride (h-BN) | Propane | Active and selective for propylene production with minimal COₓ selectivity. researchgate.net |
| Supported B/SiO₂ | Propane | Demonstrates high olefin selectivity. researchgate.net |
| B-MCM-41 (mesoporous) | Propane | Propane conversion increases with boron content, maintaining high olefin selectivity. researchgate.net |
| 10 wt% B₂O₃/SBA-15 | Propane | Achieved 31.5% conversion and 83.1% olefin selectivity. acs.org |
This table summarizes the performance of various boron-based catalysts in the oxidative dehydrogenation of light alkanes.
Boron nitride (BN) has emerged as a promising support material for metallic catalysts, particularly ruthenium (Ru), in the synthesis and decomposition of ammonia, which are critical processes for hydrogen storage and transport. mdpi.comresearcher.life A key advantage of BN as a support is its high thermal stability, which allows catalysts to operate at high temperatures without significant deactivation. mdpi.comresearchgate.net
For ammonia synthesis, barium-promoted ruthenium catalysts supported on boron nitride (Ba-Ru/BN) have shown unprecedented activity and stability. researchgate.net These catalysts can maintain their performance even after extended operation at high temperatures and pressures. researchgate.net The structure of the BN support, including its surface area and porosity, plays a significant role in the catalytic activity, as it affects the dispersion of the active metal nanoparticles. mdpi.com The use of BN supports can also facilitate the formation of specific active sites, such as B5-type sites on Ru nanoparticles, which are critical for maximizing catalytic efficiency. researcher.life
In some cases, impurities like boron oxide (B₂O₃) on the BN support can act as deactivating agents. mdpi.com Therefore, methods to reduce these impurities, such as treating the support with an ammonia flow at high temperatures, have been shown to improve catalytic activity. mdpi.com The combination of BN with other materials, such as magnesium oxide (MgO), can create composite supports that leverage the properties of both materials, such as the thermal stability of h-BN and the high basicity of MgO, to enhance the electronic properties of the active metal sites. mdpi.com
| Catalyst | Support | Promoter | Key Performance Metrics |
| Ru | BN-1 | Ba | 7.3% ammonia concentration at 475 °C, 10 MPa. Stable after 30h at 550 °C. mdpi.com |
| Ru | HCV (BN) | Ba | Activity of 1.3 gNH₃/gRu+BN·h with 4.3 wt% Ru and Ba:Ru molar ratio of 1:1. mdpi.com |
| Ru | BN | Ba | No detectable deactivation after 3500 h at 100 bar and 550 °C. researchgate.net |
This table presents data on the performance of boron nitride-supported ruthenium catalysts in ammonia synthesis.
Energy Storage Materials Research
The increasing demand for efficient and sustainable energy storage has driven research into new materials for batteries and supercapacitors. azonano.com Boron and its compounds are being explored for their potential to address some of the key challenges in energy storage, such as limited energy density, cycle life, and safety. azonano.comnih.gov
Boron nitride (BN) nanomaterials, in particular, offer a range of properties that are beneficial for energy storage applications. azonano.com When used in batteries, BN can enhance electrode stability, increase energy density, and reduce unwanted side reactions. azonano.com In supercapacitors, BN's excellent electrical insulation and thermal stability can improve efficiency and safety by preventing leakage currents and managing heat generated during rapid charge-discharge cycles. azonano.com
Boron doping is another strategy to improve the performance of energy storage materials. For example, doping graphene with boron can enhance its energy storage capacity. borates.today Boron-doped porous graphene has been used to create flexible micro-supercapacitors with significantly higher areal capacitance compared to non-doped graphene. borates.today
In the context of lithium-ion batteries, boron-based materials have been investigated for various components. Boron nitride has been studied as a component in solid electrolytes due to its favorable physical, thermal, and electrical properties. mdpi.com Boron oxide (B₂O₃) has been used to enhance the stability of anode materials. For instance, decorating molybdenum disulfide (MoS₂) nanosheets with B₂O₃ nanoparticles has been shown to improve the cycling performance and capacity retention of the anode. mdpi.comresearchgate.net The B₂O₃ layer can help protect the anode material from degradation during cycling. mdpi.com
Furthermore, boron-based materials are being researched for next-generation battery technologies like lithium-sulfur (Li-S) batteries. tobmachine.com The unique properties of boron can help to mitigate the "shuttle effect" of polysulfides, a major challenge in Li-S batteries, thereby improving their stability and performance. tobmachine.com
| Application Area | Boron Compound | Role and Benefits |
| Batteries | Boron Nitride (BN) nanomaterials | Improves electrode stability, increases energy density, reduces side reactions, enhances safety. azonano.com |
| Supercapacitors | Boron Nitride (BN) nanomaterials | Prevents leakage currents, reduces internal resistance, enhances charge-discharge efficiency and safety. azonano.com |
| Micro-supercapacitors | Boron-doped porous graphene | Increases areal capacitance and energy density. borates.today |
| Lithium-ion Battery Anodes | Boron Oxide (B₂O₃) on MoS₂ | Enhances cycling stability and capacity retention. mdpi.com |
| Lithium-Sulfur Batteries | Borophene, Boron-doped carbon, Metal borides | Mitigates polysulfide shuttling, improves reaction kinetics and reversibility. tobmachine.com |
This table highlights the diverse roles of boron compounds in energy storage materials research.
Based on a thorough review of scientific literature, there is insufficient information available to construct an article on the chemical compound "Boron dioxide" (BO₂) that adheres to the specified outline. Research into the advanced applications listed—such as in lithium-ion batteries, hydrogen storage, supercapacitors, ceramics, and nonlinear optical materials—predominantly focuses on other boron compounds, most notably Boron trioxide (B₂O₃), various borates, boron nitride (BN), and borohydrides.
The compound specified, this compound (BO₂), is recognized primarily as a molecular species in gas-phase studies, such as in the combustion of boron, rather than as a stable material used in the applications outlined. nist.govdtic.mil While a compound containing the metaborate (B1245444) anion, Nickel(II) metaborate (Ni(BO₂)₂), has been investigated for supercapacitors, this is chemically distinct from the requested neutral compound this compound. acs.orgacs.org
Due to the explicit instruction to focus solely on "this compound," an article that meets the structural and content requirements cannot be generated without speculating or incorrectly substituting data from other boron compounds. The existing body of scientific work does not support a detailed discussion of BO₂ in the contexts of advanced energy storage or materials development as requested.
Advanced Materials Development
Boron Oxide in Radiation Shielding Applications
Boron oxide (B₂O₃) is a key component in the development of advanced radiation shielding materials due to its effective neutron absorption capabilities. mdpi.com The high neutron capture cross-section of the boron-10 (¹⁰B) isotope makes materials containing boron, such as boron oxide, highly sought after for nuclear applications to protect against the harmful effects of neutron radiation. dntb.gov.uamdpi.com
Research into boron oxide's shielding properties often involves its incorporation into various matrices, such as polymers and glasses, to create composite materials with enhanced shielding efficiency and desirable physical properties. researchgate.net For instance, adding boron oxide to ultra-high-molecular-weight polyethylene (UHMWPE) has been shown to significantly improve neutron shielding. mdpi.com
Glass systems containing boron oxide are extensively studied for both neutron and gamma-ray shielding. The addition of heavy metal oxides like bismuth oxide (Bi₂O₃) to borate (B1201080) glasses increases the material's density and, consequently, its ability to attenuate gamma rays. nih.govijcesen.comresearchgate.net Researchers analyze various parameters to quantify the shielding effectiveness of these glass composites.
Key radiation shielding parameters for borate-based materials are outlined in the table below.
| Parameter | Description | Significance in Shielding |
| Linear Attenuation Coefficient (LAC) | The fraction of radiation attenuated per unit thickness of the material. | A higher LAC value indicates better shielding performance. ijcesen.comproquest.com |
| Mass Attenuation Coefficient (MAC) | The reduction in the intensity of radiation per unit mass of the material. | It is independent of the material's density and is crucial for comparing different shielding materials. nih.govijcesen.com |
| Half-Value Layer (HVL) | The thickness of the material required to reduce the intensity of radiation by half. | A lower HVL is desirable as it signifies more effective shielding. nih.govproquest.comnih.gov |
| Tenth-Value Layer (TVL) | The thickness of the material needed to reduce the radiation intensity to one-tenth of its initial value. | Similar to HVL, a smaller TVL indicates superior shielding capabilities. proquest.comnih.gov |
| Mean Free Path (MFP) | The average distance a particle of radiation travels before interacting with the material. | A shorter MFP is indicative of a better shielding material. ijcesen.comproquest.comnih.gov |
| Effective Atomic Number (Zeff) | A weighted average of the atomic numbers of the elements in a composite material. | A higher Zeff generally corresponds to better gamma-ray shielding. nih.govijcesen.com |
| Radiation Protection Efficiency (RPE) | The percentage of incident radiation that is blocked by the shielding material. | A higher RPE value signifies greater protection. nih.gov |
Studies have demonstrated that increasing the concentration of Bi₂O₃ in a 60B₂O₃ + (40-x)BaO + xBi₂O₃ glass system enhances the linear attenuation coefficient by 26% at a gamma-ray energy of 0.015 MeV. researchgate.net Similarly, the half-value thickness was observed to decrease with a higher Bi₂O₃ concentration, indicating improved shielding. researchgate.net In other borate-based glass systems, the addition of modifiers like calcium oxide (CaO) has also been shown to improve shielding performance, particularly against low-energy photons, achieving a radiation protection efficiency of almost 100%. nih.gov
Analytical Methodologies for Boron Dioxide Research
Spectroscopic Quantification Techniques
Spectroscopic methods are fundamental in the analysis of boron-containing compounds, offering both qualitative and quantitative data.
UV-Visible (UV-Vis) spectroscopy is a technique used to analyze the optical properties of materials by measuring their absorption of light in the ultraviolet and visible regions. While direct studies on boron dioxide are specific, the principles are demonstrated in the analysis of related materials, such as boron-doped nanoparticles. For instance, in studies of boron-doped titanium dioxide (B-TiO₂), UV-Vis spectroscopy is employed to determine the material's band gap energy by analyzing its optical absorption spectrum. researchgate.net The band gap is calculated by extrapolating the linear portion of the plot of (αhν)² versus photon energy (hν) to where the absorption is zero. researchgate.net This approach allows researchers to understand how the presence of boron influences the electronic and optical characteristics of the material. researchgate.net
The technique is also applied to boron quantum dots (BQDs) to study their quantum confinement effects, where the electronic and optical properties are influenced by the size and shape of the nanostructures. researchgate.net The analysis of absorption spectra provides critical information about the electronic transitions occurring within the material, which is essential for applications in optics and electronics. researchgate.net
Table 1: Application of UV-Vis Spectroscopy in Boron-Related Materials
| Material | Analytical Goal | Key Finding | Reference |
|---|---|---|---|
| Boron-Doped TiO₂ | Determine band gap energy | Calculation of band gap from absorption spectra. researchgate.net | researchgate.net |
| Boron Quantum Dots | Analyze quantum confinement effects | Optical properties are influenced by size and shape. researchgate.net | researchgate.net |
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a powerful analytical technique for the detection of chemical elements. wikipedia.org It is widely used for the quantitative determination of trace-level impurities in boron materials. aston.ac.uk The method utilizes an inductively coupled plasma—a high-temperature source of ionized argon gas (typically 6,000 to 10,000 K)—to excite atoms and ions in a sample. wikipedia.org These excited species then emit electromagnetic radiation at wavelengths characteristic of each specific element. wikipedia.org The intensity of the emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification. wikipedia.org
ICP-AES is noted for its high sensitivity, good precision, and the ability to perform simultaneous multi-element analysis. aston.ac.ukmdpi.com For boron analysis, specific spectral emission lines are used, such as 249.772 nm, 249.677 nm, and 208.957 nm. mdpi.com The technique has been successfully applied to determine boron concentrations in a variety of matrices, including fertilizers and animal tissues, after appropriate sample preparation, such as heated acidic digestion. mdpi.comnsu.ru This makes it an invaluable tool for verifying the elemental composition and purity of this compound samples.
Table 2: ICP-AES Parameters for Boron Determination
| Parameter | Description | Typical Values/Ranges | Reference |
|---|---|---|---|
| Plasma Source | Inductively coupled argon plasma | 6,000 - 10,000 K | wikipedia.org |
| Boron Emission Lines | Wavelengths used for quantification | 249.772 nm, 249.677 nm, 208.957 nm | mdpi.com |
| Detection Limits | Lowest concentration that can be reliably detected | Typically <1 ppm for many elements | aston.ac.uk |
| Sample Preparation | Method to bring the sample into a liquid form | Heated acidic digestion | mdpi.comnsu.ru |
Laser-Induced Breakdown Spectroscopy (LIBS) is a form of atomic emission spectroscopy used for rapid, in-situ elemental analysis of solids, liquids, and gases with little to no sample preparation. mdpi.com The technique works by focusing a high-energy laser pulse onto the sample surface, which ablates a small amount of material and creates a high-temperature plasma. mdpi.com As the plasma cools, the excited atoms and ions within it emit light at their characteristic wavelengths, which is collected and analyzed by a spectrometer to identify the elemental composition. mdpi.com
While LIBS is a versatile technique, the accurate determination of high boron content can be challenging due to matrix effects and self-absorption. nih.govresearchgate.net To overcome these issues, an alternative approach involves analyzing the molecular emission from species like boron monoxide (BO) radicals. nih.govresearchgate.net This method, sometimes combined with laser-induced radical fluorescence (LIBS-LIRF), can improve sensitivity and accuracy for boron quantification. nih.govresearchgate.net Research has shown that using BO molecular emission provides a potential pathway for more reliable boron analysis, with limits of detection reported around 0.0993 wt.%. nih.govresearchgate.net LIBS is particularly attractive for applications requiring real-time chemical detection outside of a traditional laboratory setting. mdpi.com
Thermogravimetric and Differential Scanning Calorimetry (TG-DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide complementary information about a material's properties as a function of temperature. labmanager.com
TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. particletechlabs.com This is useful for determining thermal stability, decomposition temperatures, and sample composition, such as moisture or organic content. labmanager.comparticletechlabs.com For example, TGA of elemental boron powder shows mass changes corresponding to oxidation events at elevated temperatures. researchgate.net
DSC measures the heat flow into or out of a sample relative to a reference as the temperature is changed. labmanager.comparticletechlabs.com It is used to identify thermal events like melting, crystallization, and glass transitions. labmanager.com A TG-DSC instrument can perform both measurements simultaneously on the same sample. In the analysis of boron powder, a TG-DSC curve reveals both the mass gain due to oxidation (from TGA) and the corresponding exothermic peaks (from DSC) that indicate the onset of oxidation reactions. researchgate.net This combined analysis is critical for studying the thermal behavior, stability, and reactivity of this compound under different temperature and atmospheric conditions.
Energy Dispersive Spectroscopy (EDS) for Elemental Distribution
Energy Dispersive Spectroscopy (EDS), also known as EDX or XEDS, is an analytical technique used for the elemental analysis and chemical characterization of a sample. thermofisher.combruker.com It is typically integrated with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). bruker.com During EDS analysis, the sample is bombarded by the microscope's electron beam, causing atoms in the sample to eject inner-shell electrons. bruker.com When electrons from higher energy shells fill these vacancies, they emit X-rays with energies characteristic of each element. jeol.com An EDS detector measures the energy and intensity of these emitted X-rays to identify the elements present and their relative abundance. bruker.comjeol.com
A key application of EDS is elemental mapping, which visualizes the spatial distribution of different elements across a sample's surface. bruker.comyoutube.com This provides a combined morphological and chemical overview. thermofisher.com When analyzing boron-containing materials, EDS can map the distribution of boron and oxygen, providing insights into the homogeneity and phase distribution within the sample. chalmers.se However, the analysis of light elements like boron can be challenging due to their low-energy X-ray peaks, which can suffer from peak overlap with other elements (e.g., molybdenum) and require optimization of parameters like the accelerating voltage to improve detection and spatial resolution. chalmers.se Despite these challenges, EDS is an indispensable tool for microstructural and compositional analysis in this compound research. chalmers.se
Future Research Directions and Challenges
Advancements in Controlled Synthesis and Scalability
A primary hurdle in the study of boron dioxide is the lack of established, reliable methods for its controlled synthesis. Future research must focus on developing techniques that allow for the precise control of stoichiometry, crystallinity, and morphology. While methods for synthesizing other boron compounds, such as the conversion of boric acid to boron oxide in a fluidized bed or the use of chemical vapor deposition (CVD) for boron carbides, provide a starting point, dedicated approaches for BO₂ are needed. technagroup.itmdpi.com
Key challenges and research directions include:
Precursor Development: Investigating novel precursor materials beyond traditional boron sources to facilitate the formation of the dioxide stoichiometry.
Process Optimization: Fine-tuning synthesis parameters such as temperature, pressure, and reactant concentrations to achieve phase-pure this compound. Microwave plasma chemical vapor deposition (MPCVD) has shown success in controlling the structure of boron-rich boron carbides and could be adapted for BO₂ synthesis. mdpi.com
Scalability: Transitioning from laboratory-scale synthesis to scalable production methods is crucial for enabling practical applications. researchgate.net Techniques that have proven scalable for other boron materials, like CVD, should be explored. mdpi.com
A comparative look at synthesis methods for related boron compounds suggests potential pathways for BO₂:
| Synthesis Method | Precursors | Key Advantages | Potential for BO₂ Synthesis |
| Fluidized Bed Dehydration | Boric Acid | Scalable production of amorphous boron oxide. technagroup.it | Could be adapted with different precursors or conditions to target the dioxide form. |
| Chemical Vapor Deposition (CVD) | Diborane, Boron Trichloride | High purity, control over crystallinity, and suitability for coatings. mdpi.comwikipedia.org | A promising route for depositing thin films of crystalline this compound. |
| High-Pressure High-Temperature (HPHT) | Elemental Boron and an Oxygen Source | Access to novel, dense phases. uspex-team.org | Could be used to explore high-pressure polymorphs of this compound. |
Deeper Understanding of Structure-Property-Performance Relationships
A fundamental understanding of the relationship between the atomic structure of this compound and its resulting properties is essential for tailoring it for specific applications. For other boron oxides, it is known that the coordination of boron (e.g., three-coordinate in B₂O₃-I vs. four-coordinate in B₂O₃-II) significantly impacts its properties. uspex-team.org Similar detailed structural analysis is required for BO₂.
Future research should focus on:
Crystallographic Studies: Determining the precise crystal structure of different this compound polymorphs.
Defect Chemistry: Investigating the role of point defects, such as oxygen vacancies or boron interstitials, on the electronic and mechanical properties, as has been studied in boron suboxide. researchgate.net
Surface Science: Characterizing the surface structure and chemistry of this compound, which is critical for catalytic applications. The coordination state of boron at the surface is expected to influence its reactivity. researchgate.net
Establishing these relationships will enable the rational design of this compound-based materials with desired performance characteristics.
Exploration of Novel Polymorphs and Nanostructures
The polymorphism observed in elemental boron and other boron compounds suggests that this compound may also exist in various structural forms with distinct properties. arxiv.org Furthermore, the creation of nanostructured forms of this compound, such as nanoparticles, nanosheets, and nanotubes, could unlock novel functionalities.
Key areas for future exploration include:
High-Pressure Synthesis: Utilizing high-pressure and high-temperature techniques to search for new, potentially superhard, polymorphs of this compound, similar to the discovery of new phases of B₂O₃. uspex-team.orgaps.org
Nanostructure Synthesis: Developing bottom-up and top-down approaches to fabricate this compound nanostructures. The instability and high reactivity of nanoparticles at smaller sizes could be harnessed to create novel nanoparticle systems. researchgate.net The successful synthesis of 2D borophene suggests the potential for 2D this compound materials. researchgate.net
Characterization of Novel Forms: Thoroughly characterizing the structural, electronic, and mechanical properties of any newly discovered polymorphs and nanostructures.
The potential for diverse polymorphs and nanostructures offers a rich field for discovery and innovation in this compound research.
Integration of Theoretical and Experimental Methodologies
A synergistic approach combining theoretical modeling and experimental validation will be crucial for accelerating the understanding and development of this compound. Ab initio evolutionary algorithms have been successful in predicting stable stoichiometries and crystal structures of boron oxides under various pressures. uspex-team.orgaps.org
Future research should leverage this integrated approach to:
Predict Novel Structures: Employ density functional theory (DFT) and other computational methods to predict the stability and properties of yet-to-be-synthesized this compound polymorphs and nanostructures. researchgate.netnih.gov
Elucidate Reaction Mechanisms: Use computational modeling to understand the mechanisms of this compound synthesis and its performance in catalytic and energy storage applications.
Validate Theoretical Predictions: Synthesize and characterize the theoretically predicted structures to confirm their stability and properties, creating a feedback loop between theory and experiment. The combination of experimental and theoretical studies has been instrumental in understanding the structure of glassy B₂O₃. borates.todaywikipedia.org
This integrated methodology will provide a powerful tool for the rational design of this compound-based materials.
Expanding Catalytic and Energy Storage Applications
Boron-based materials have shown promise in both catalysis and energy storage. researchgate.net Boron-based catalysts are being explored for a variety of chemical transformations, and boron compounds are considered for hydrogen storage and in batteries. researchgate.netinnovationnewsnetwork.com Boron oxide has been investigated as a catalyst for the oxidative dehydrogenation of propane. acs.orgosti.gov
Future research should investigate the potential of this compound in these areas:
Catalysis: Exploring the catalytic activity of this compound for various reactions, including oxidation, reduction, and dehydrogenation. researchgate.net The unique electronic structure of BO₂ may offer advantages in selectivity and efficiency. The role of liquid boron oxide in catalysis suggests that the phase of the material is a critical parameter. osti.gov
Energy Storage:
Batteries: Investigating this compound as an electrode or electrolyte material in lithium-ion batteries and other battery technologies. Borates are already used to improve the performance and safety of lithium-ion batteries. borax.com
Hydrogen Storage: Exploring the potential of this compound for chemical hydrogen storage, building on the research into other boron compounds like boranes and borohydrides. innovationnewsnetwork.com
Thermochemical Energy Storage: Investigating the use of this compound in thermochemical energy storage cycles, where it could offer a high-energy-density solution for storing solar or other forms of energy. researchgate.netresearchgate.net
The table below summarizes potential applications and the rationale for investigating this compound:
| Application Area | Rationale for Investigating this compound |
| Catalysis | Unique electronic structure may lead to novel catalytic activity and selectivity. researchgate.net |
| Lithium-Ion Batteries | Potential as a stable, high-capacity electrode material or as a component in solid-state electrolytes. borax.com |
| Hydrogen Storage | Boron's high gravimetric and volumetric hydrogen density in other compounds suggests potential for BO₂-based systems. innovationnewsnetwork.com |
| Thermochemical Storage | The reversible oxidation and reduction of boron compounds can be harnessed for energy storage. researchgate.net |
Development of Advanced In-Situ Characterization Techniques
To understand the dynamic processes occurring during the synthesis and application of this compound, the development and application of advanced in-situ characterization techniques are essential. These techniques allow for the real-time observation of structural and chemical changes under reaction conditions.
Future research should focus on utilizing and adapting techniques such as:
In-situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): To monitor the formation of different crystalline phases during synthesis and to probe the local atomic structure of catalysts under operating conditions. researchgate.net
In-situ Raman and Infrared (IR) Spectroscopy: To identify vibrational modes and track changes in chemical bonding during catalytic reactions or electrochemical processes. researchgate.netresearchgate.net
In-situ Transmission Electron Microscopy (TEM): To visualize morphological changes and the growth of nanostructures in real-time.
In-situ Secondary Ion Mass Spectrometry (SIMS): To analyze the elemental and isotopic composition of surfaces during reactions, which can be particularly useful for understanding reaction mechanisms. escholarship.org
The application of these advanced techniques will provide unprecedented insights into the behavior of this compound, guiding the development of new materials and applications.
Q & A
Basic Research Questions
Q. What computational approaches are recommended for modeling the electronic structure of boron dioxide, and how does the choice of exchange-correlation functional impact the reliability of these models?
- Methodological Answer : Density Functional Theory (DFT) with Generalized Gradient Approximations (GGA), such as the Perdew-Wang 1991 (PW91) or Perdew-Burke-Ernzerhof (PBE) functionals, is widely used. These methods account for electron density gradients, improving accuracy over Local Spin Density (LSD) approximations. Validation against experimental data (e.g., X-ray diffraction, spectroscopic results) is critical to ensure model reliability. For instance, the PW91 functional provides smoother potentials and accurate linear response of the uniform electron gas, making it suitable for studying this compound's reactivity .
Q. What experimental methodologies are employed to investigate this compound's interaction with environmental gases like CO₂, and how are adsorption strengths quantified?
- Methodological Answer : Computational studies using DFT can predict adsorption mechanisms, while experimental setups utilize gas sorption analyzers (e.g., volumetric or gravimetric systems) to measure gas uptake. Spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) validate surface interactions. Adsorption heats are quantified via calorimetry. For example, studies on solid boron’s CO₂ adsorption suggest strong Lewis acid-base interactions, which could extend to this compound systems .
Advanced Research Questions
Q. How should researchers address contradictions between in vitro reproductive toxicity data and epidemiological findings in this compound exposure studies?
- Methodological Answer : Conduct dose-response analyses to compare in vitro and epidemiological data, ensuring exposure levels are contextualized against reference doses (RfD). Control for confounding variables (e.g., altitude, lithium co-exposure) using multivariate regression. Bayesian statistics can reconcile discrepancies by weighting studies based on sample size and methodological rigor. For instance, Turkish studies found no reproductive toxicity below RfD, while Chinese studies above RfD lacked adverse effects, suggesting threshold-based mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
